Structural Differentiation: The 2-Methylpiperidine Motif Confers Altered Conformational Space Relative to 4-Methyl or Unsubstituted Piperidine Analogs
The 2-methyl substitution on the piperidine ring introduces a chiral center and steric constraints that are absent in the 4-methylpiperidine-1-carbothioamide analog and the unsubstituted piperidine-1-carbothioamide analog . In the disubstituted piperidine BuChE inhibitor series (US20180086707), 1,3- and 1,4-disubstitution patterns yielded distinct inhibitory profiles, demonstrating that substituent position on the piperidine ring is a critical determinant of biological activity [1]. The 2-methyl group in the target compound is expected to influence both the conformational preference of the piperidine ring and the orientation of the carbothioamide pharmacophore, yielding a three-dimensional presentation distinct from that of 3-methyl or 4-methyl congeners.
| Evidence Dimension | Piperidine ring substitution position (structural determinant of target binding) |
|---|---|
| Target Compound Data | 2-methyl substitution on piperidine; chiral center at C2; molecular formula C13H16F2N2S; MW 270.34 g/mol |
| Comparator Or Baseline | 4-Methylpiperidine-1-carbothioamide (CAS not specified; MW ~158) and unsubstituted piperidine-1-carbothioamide (CAS not specified); also N-(3,5-difluorophenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide (MW 286.34 g/mol) |
| Quantified Difference | No quantitative comparative bioactivity data available for these specific analogs. Differentiation is structural: 2-methyl (ortho to N) vs. 4-methyl (para to N) alters steric environment and conformational ensemble around the carbothioamide group. |
| Conditions | Structural comparison based on chemical topology and precedent from US20180086707 patent series (1,3- vs. 1,4-disubstituted piperidine BuChE inhibitors) |
Why This Matters
For researchers exploring SAR around piperidine-carbothioamide scaffolds, the 2-methyl substitution provides a structurally unique entry point that is not available from the more commonly available 4-methyl or unsubstituted analogs, potentially accessing distinct binding conformations.
- [1] US Patent US20180086707A1. Disubstituted Piperidine Derivatives as Butyrylcholinesterase Inhibitors for Use in the Treatment of Alzheimer. Filed 2016-03-22. Published 2018-03-29. UNIVERZA V LJUBLJANI. Describes 1,3- and 1,4-disubstituted piperidine series with structure-dependent BuChE inhibition. View Source
